molecular formula C10H9BrO3 B3273940 methyl 2-bromo-3-oxo-3-phenylpropanoate CAS No. 59864-01-6

methyl 2-bromo-3-oxo-3-phenylpropanoate

Cat. No.: B3273940
CAS No.: 59864-01-6
M. Wt: 257.08 g/mol
InChI Key: LONSZFZHKVUSIQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylpropanoic acid and contains a bromine atom, a keto group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxo-3-phenylpropanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the esterification of 2-bromo-3-oxo-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylpropanoates.

    Reduction: Formation of methyl 2-bromo-3-hydroxy-3-phenylpropanoate.

    Oxidation: Formation of 2-bromo-3-oxo-3-phenylpropanoic acid or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3-oxo-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Medicine: Potential use in the development of new drugs due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-oxo-3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the keto group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the keto group can undergo reduction or oxidation, leading to the formation of different products.

Comparison with Similar Compounds

Methyl 2-bromo-3-oxo-3-phenylpropanoate can be compared with other similar compounds, such as:

    Methyl 3-oxo-3-phenylpropanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 2-bromo-3-oxo-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which may affect its reactivity and solubility.

    Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate: Contains additional methyl groups, which can influence its steric properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in various chemical reactions and applications.

Properties

IUPAC Name

methyl 2-bromo-3-oxo-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONSZFZHKVUSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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